ML-281 is a potent ans selective STK33 inhibitor (IC50 = 14 nM). ML281 showed low nanomolar inhibition of purified recombinant STK33 and a distinct selectivity profile as compared to other STK33 inhibitors. ML281 is a valuable addition to small-molecule probes of STK33. v-Ki-ras2 Kirsten rat sarcoma viral oncogene homolog (KRAS) is the most mutated oncogene, and KRAS mutations have been found in up to 20% of all human tumors. STK33 was selectively toxic to KRAS-dependent cancer cell lines, suggesting that small-molecule inhibitors of STK33 might selectively target KRAS-dependent cancers.
ML281
CAS No.: 1404437-62-2
Cat. No.: VC0535741
Molecular Formula: C22H19N3O2S
Molecular Weight: 389.473
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1404437-62-2 |
---|---|
Molecular Formula | C22H19N3O2S |
Molecular Weight | 389.473 |
IUPAC Name | N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) |
Standard InChI Key | HWOYIOLMBQSTQS-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Chemical Identity
ML281 is identified by the chemical name N-[2-(3,4-Dihydro-3-oxo-2-quinoxalinyl)-4-(1-methylethyl)phenyl]-2-thiophenecarboxamide . This quinoxalinone derivative has a molecular formula of C22H19N3O2S and a molecular weight of 389.47 Daltons . Structurally, ML281 features a quinoxalinone core with a 4-isopropyl substituent on the eastern phenyl ring, which contributes significantly to its potent activity against STK33 .
Physical and Chemical Properties
Concentration | Solvent Mass | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 2.5676 mL | 12.8380 mL | 25.6759 mL |
5 mM | 0.5135 mL | 2.5676 mL | 5.1352 mL |
10 mM | 0.2568 mL | 1.2838 mL | 2.5676 mL |
The compound is typically available as a powder and can be stored at -20°C for up to 3 years or at 4°C for up to 2 years . In solution form, ML281 maintains stability for approximately 2 years at -80°C or 1 year at -20°C .
Development and Structure-Activity Relationship
Discovery and Optimization
ML281 emerged from a high-throughput screening initiative using compounds from the Molecular Libraries Small Molecule Repository (MLSMR) . Initial hits identified a quinoxalinone derivative that showed promise as an STK33 inhibitor. Through extensive structure-activity relationship (SAR) studies, researchers systematically modified various positions of the molecule to optimize potency and selectivity .
Structure-Activity Relationship Studies
Compound | R | STK33 IC50 (μM) | PKA IC50 (μM) | Fold Selectivity |
---|---|---|---|---|
7n | 4-Cl | 0.16 | >10 | >60 |
7o | 4-F | 0.41 | >10 | >20 |
7p | 4-OMe | 0.25 | 7.5 | 30 |
7q | 4-OCF3 | 0.11 | >10 | >90 |
7r (ML281) | 4-i-Pr | 0.014 | >10 | >700 |
7s | 5-Cl | 0.27 | >10 | >35 |
7t | 5-F | 0.078 | >10 | >130 |
As evident from the data, the 4-isopropyl substituent (ML281) conferred the highest potency and selectivity among all tested analogs .
Biological Activity and Selectivity Profile
Potency and Primary Target Inhibition
ML281 demonstrates exceptional potency as an STK33 inhibitor, with an IC50 value of 14 nM in biochemical assays . This places it among the most potent STK33 inhibitors reported to date. The compound binds to and inhibits the catalytic domain of STK33, a serine/threonine kinase that had previously been implicated in KRAS-dependent cancer cell survival through RNAi experiments .
Selectivity Against Related Kinases
One of the most remarkable features of ML281 is its extraordinary selectivity over structurally related kinases. The compound exhibits greater than 700-fold selectivity over protein kinase A (PKA) and 550-fold selectivity over Aurora kinase B (AurB) . This selectivity profile distinguishes ML281 from other STK33 inhibitors, such as compounds labeled as 1 and 2 in comparative studies, which showed significantly lower selectivity against these kinases .
Broad Kinome Selectivity
When profiled against a diverse panel of 83 kinases chosen for their relevance to potential toxicity and biological diversity, ML281 demonstrated exceptional selectivity . Across this extensive panel, only two kinases other than STK33 were inhibited at a level of 25% or more: FLT3 (a proto-oncogene) and KDR (VEGF R2 associated with vascularization) . This clean selectivity profile makes ML281 particularly valuable as a chemical probe for investigating STK33-specific functions without significant off-target effects on other kinases.
Cellular Effects and Implications for KRAS-Dependent Cancers
Background on STK33 and KRAS Dependency
Research Applications and Limitations
Value as a Chemical Probe
Despite its lack of cellular activity against KRAS-dependent cancer cells, ML281 represents a valuable addition to the toolbox of small-molecule probes for studying STK33 biology . Its unique chemical structure and selectivity profile complement other reported STK33 inhibitors, providing researchers with diverse pharmacological tools to investigate this kinase from different angles .
Contributions to Understanding STK33 Biology
The development of ML281 and studies of its effects have contributed significantly to our understanding of STK33 biology and its relationship to KRAS-dependent cancers. The discrepancy between the effects of genetic knockdown of STK33 and pharmacological inhibition with selective compounds like ML281 suggests a more complex relationship than initially hypothesized .
Limitations and Future Directions
Several limitations must be considered when using ML281 for research purposes. Its limited aqueous solubility (5.8 μM in PBS) and high plasma protein binding (>99%) may restrict its bioavailability in certain experimental settings . The significant difference in plasma stability between human (80.3%) and mouse (10.0%) samples also indicates potential challenges for in vivo studies in mouse models .
Further research is needed to develop biomarkers of STK33 activity, which would help determine whether ML281 effectively engages its target in cells . Additionally, alternative approaches to exploiting potential vulnerabilities in KRAS-mutant cancers should be explored, as selective STK33 inhibition alone appears insufficient to recapitulate the synthetic lethality observed with genetic knockdown .
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